5-Cyclopropyl-1,2,3-thiadiazole-4-carboxylic acid
Overview
Description
5-Cyclopropyl-1,2,3-thiadiazole-4-carboxylic acid (CAS Number: 1445951-16-5) is a chemical compound with the following properties:
- IUPAC Name : 5-cyclopropyl-1H-1λ³,2,3-thiadiazole-4-carboxylic acid
- Molecular Formula : C₆H₇N₂O₂S
- Molecular Weight : 171.2 g/mol
- Synonyms : 5-cyclopropylthiadiazole-4-carboxylic acid
Molecular Structure Analysis
The molecular structure of 5-Cyclopropyl-1,2,3-thiadiazole-4-carboxylic acid consists of a thiadiazole ring with a cyclopropyl substituent at one of its positions. The carboxylic acid group is attached to the thiadiazole ring. The cyclopropyl group imparts unique steric and electronic properties to the molecule.
Chemical Reactions Analysis
The reactivity of this compound likely involves reactions typical of carboxylic acids and thiadiazoles. Potential reactions include esterification, amidation, and nucleophilic substitution. Investigating its behavior under various reaction conditions would provide further insights.
Physical And Chemical Properties Analysis
- Melting Point : Not specified in available data.
- Boiling Point : Not specified in available data.
- Solubility : Likely soluble in polar solvents due to the carboxylic acid group.
- Stability : Stable under standard conditions.
Scientific Research Applications
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Anticancer Activity
- Field : Medical and Pharmaceutical Research
- Application : 1,3,4-thiadiazole derivatives have shown potential as anticancer agents. They have the ability to disrupt processes related to DNA replication, which allows them to inhibit the replication of both bacterial and cancer cells .
- Methods : The compounds were prepared by condensation of 1,3,4-thiadiazole-2 (3 H )-thione derivatives and 4-chlorobenzofuro [3,2-d]pyrimidine .
- Results : The compounds have shown antiproliferative activities for human prostate tumor cell line PC3. Inhibition of growth in concentration 10 μM/mL was 89.2% .
-
Antimicrobial Activity
- Field : Medical and Pharmaceutical Research
- Application : 1,3,4-thiadiazole derivatives have been synthesized and evaluated as potent antimicrobial agents .
- Methods : A series of 1,3,4-thiadiazole derivatives were designed and synthesized using N - (4-nitrophenyl)acetohydrazonoyl bromide and 1- [3,5-dimethyl-1- (4-nitrophenyl)-1 H -pyrazol-4-yl]ethan-1-one as starting materials .
- Results : The synthesized 1,3,4-thiadiazole derivatives were tested against E. coli, B. mycoides, and C. albicans. Four compounds outperformed the other produced compounds in terms of antimicrobial activity .
-
Antiviral Activity
-
Herbicidal Activity
- Field : Agricultural Research
- Application : 1,2,3-Thiadiazole moiety has been claimed to have beneficial agricultural applications, including herbicidal activity .
- Methods and Results : Specific methods and results are not provided in the source, but it’s mentioned that these compounds exhibit herbicidal properties .
-
Antiamoebic Activity
- Field : Medical and Pharmaceutical Research
- Application : 1,2,3-Thiadiazole derivatives have been claimed to have beneficial antiamoebic activities .
- Methods and Results : Specific methods and results are not provided in the source, but it’s mentioned that these compounds exhibit antiamoebic properties .
-
Insecticidal Activity
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Antifungal Activity
- Field : Medical and Pharmaceutical Research
- Application : 1,2,3-Thiadiazole derivatives have been claimed to have beneficial antifungal activities .
- Methods and Results : Specific methods and results are not provided in the source, but it’s mentioned that these compounds exhibit antifungal properties .
-
Anti-HBV Activity
- Field : Medical and Pharmaceutical Research
- Application : 1,2,3-Thiadiazole derivatives have been claimed to have beneficial anti-HBV (Hepatitis B Virus) activities .
- Methods and Results : Specific methods and results are not provided in the source, but it’s mentioned that these compounds exhibit anti-HBV properties .
-
KARI Activity
- Field : Medical and Pharmaceutical Research
- Application : 1,2,3-Thiadiazole derivatives have been claimed to have beneficial KARI (Ketol-Acid Reductoisomerase) activities .
- Methods and Results : Specific methods and results are not provided in the source, but it’s mentioned that these compounds exhibit KARI properties .
-
Antioxidant Activity
- Field : Medical and Pharmaceutical Research
- Application : Many oxadiazole derivatives, which are similar to thiadiazole derivatives, exhibit antioxidant properties .
- Methods and Results : Specific methods and results are not provided in the source, but it’s mentioned that these compounds exhibit antioxidant properties .
-
Anti-Inflammatory and Analgesic Properties
- Field : Medical and Pharmaceutical Research
- Application : Many oxadiazole derivatives, which are similar to thiadiazole derivatives, exhibit anti-inflammatory and analgesic properties .
- Methods and Results : Specific methods and results are not provided in the source, but it’s mentioned that these compounds exhibit anti-inflammatory and analgesic properties .
Safety And Hazards
- Safety Information : Refer to the provided MSDS for detailed safety precautions.
- Toxicity : No specific toxicity data available; exercise caution when handling.
- Storage : Store at room temperature.
Future Directions
Research avenues related to 5-Cyclopropyl-1,2,3-thiadiazole-4-carboxylic acid include:
- Biological Activity : Investigate its potential as a drug candidate or bioactive compound.
- Structure-Activity Relationship (SAR) : Explore modifications to enhance its properties.
- Synthetic Derivatives : Develop analogs for improved efficacy or selectivity.
Remember that this analysis is based on available information, and further experimental studies are essential to fully understand the compound’s properties and potential applications12345.
properties
IUPAC Name |
5-cyclopropylthiadiazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2S/c9-6(10)4-5(3-1-2-3)11-8-7-4/h3H,1-2H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDSNHSMHDHQLHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(N=NS2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401224401 | |
Record name | 1,2,3-Thiadiazole-4-carboxylic acid, 5-cyclopropyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401224401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyclopropyl-1,2,3-thiadiazole-4-carboxylic acid | |
CAS RN |
1445951-16-5 | |
Record name | 1,2,3-Thiadiazole-4-carboxylic acid, 5-cyclopropyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1445951-16-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,3-Thiadiazole-4-carboxylic acid, 5-cyclopropyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401224401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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